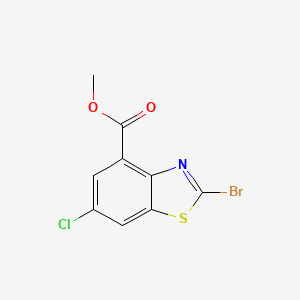
2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of bromine and chlorine substituents on the benzothiazole ring, as well as a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine atoms can be introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or other chlorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed under anhydrous conditions.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Products may include substituted benzothiazoles with different functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction: Products may include oxidized or reduced derivatives of the original compound.
Ester Hydrolysis: The major product is 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-.
科学的研究の応用
4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research on its derivatives may lead to the development of new therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester and its derivatives depends on their specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the methyl ester group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- 4-Benzothiazolecarboxylic acid, 2-amino-6-chloro-, methyl ester
- 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, ethyl ester
- 4-Benzothiazolecarboxylic acid, 2-bromo-6-fluoro-, methyl ester
Uniqueness
4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester is unique due to the specific combination of bromine and chlorine substituents on the benzothiazole ring and the presence of a methyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
特性
分子式 |
C9H5BrClNO2S |
|---|---|
分子量 |
306.56 g/mol |
IUPAC名 |
methyl 2-bromo-6-chloro-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C9H5BrClNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3 |
InChIキー |
GPKBAYBLRGTEPF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




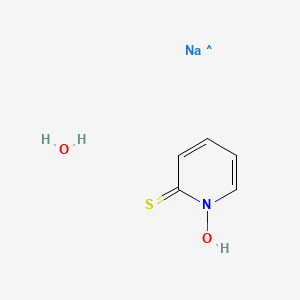

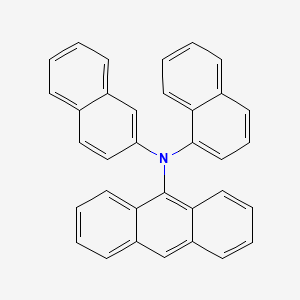

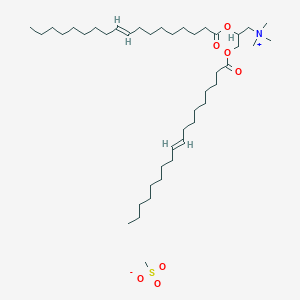
![[Tyr11]-somatostatin](/img/structure/B12331319.png)
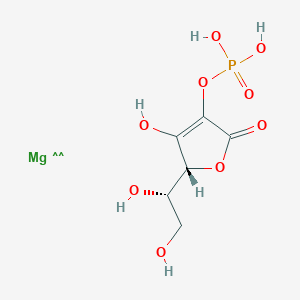
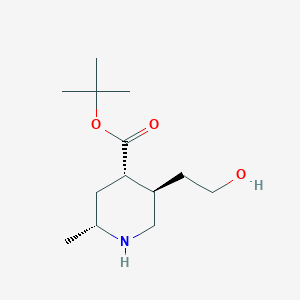
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)
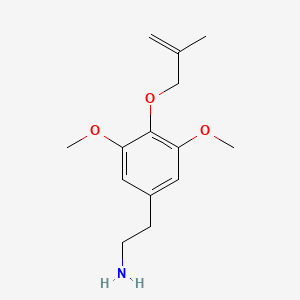

![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)
